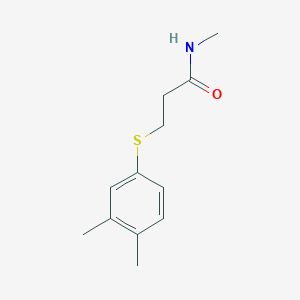

3-((3,4-Dimethylphenyl)thio)-N-methylpropanamide

Description

3-((3,4-Dimethylphenyl)thio)-N-methylpropanamide is a sulfur-containing amide derivative with a 3,4-dimethylphenylthio substituent. This compound belongs to a class of bioactive molecules where the thioether linkage and aromatic substituents are critical for modulating physicochemical and pharmacological properties.

Properties

Molecular Formula |

C12H17NOS |

|---|---|

Molecular Weight |

223.34 g/mol |

IUPAC Name |

3-(3,4-dimethylphenyl)sulfanyl-N-methylpropanamide |

InChI |

InChI=1S/C12H17NOS/c1-9-4-5-11(8-10(9)2)15-7-6-12(14)13-3/h4-5,8H,6-7H2,1-3H3,(H,13,14) |

InChI Key |

LWDIWQRYOUZKMY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)SCCC(=O)NC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3,4-Dimethylphenyl)thio)-N-methylpropanamide typically involves the reaction of 3,4-dimethylthiophenol with N-methylpropanamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-((3,4-Dimethylphenyl)thio)-N-methylpropanamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).

Major Products

Oxidation: Sulfoxide, sulfone derivatives.

Reduction: Corresponding amine.

Substitution: Nitrated or halogenated derivatives of the aromatic ring.

Scientific Research Applications

3-((3,4-Dimethylphenyl)thio)-N-methylpropanamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-((3,4-Dimethylphenyl)thio)-N-methylpropanamide involves its interaction with specific molecular targets. The thioether and amide groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The compound may also undergo metabolic transformations that activate or deactivate its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-((3,4-Dimethylphenyl)thio)-N-methylpropanamide with analogous compounds, focusing on substituent effects, functional groups, and inferred properties.

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Effects :

- 3,4-Dimethylphenyl vs. Methoxy/Aryl Groups :

- The methyl groups in this compound likely increase hydrophobicity compared to methoxy-containing analogs (e.g., compounds in ). This could enhance blood-brain barrier penetration but reduce aqueous solubility.

Thioether vs. Ether/Oxazole Linkages :

- The thioether group in the target compound may confer greater metabolic stability compared to ether-linked analogs (e.g., esters in ), as sulfur is less prone to oxidative degradation than oxygen.

Research Findings and Data Gaps

Synthetic Yields :

Toxicity Predictions :

- Computational tools (e.g., GUSAR, as applied in ) could predict acute toxicity for the target compound, given structural similarities to triazole-thioacetamide derivatives with low predicted toxicity.

Biological Activity

3-((3,4-Dimethylphenyl)thio)-N-methylpropanamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research and drug development. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a thioether linkage, which is known to influence its biological properties. The dimethylphenyl group may contribute to its lipophilicity and ability to penetrate cellular membranes, enhancing its bioactivity.

Research indicates that compounds containing thioether functionalities often exhibit diverse biological activities. The proposed mechanisms for this compound include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and HDAC (Histone Deacetylase) .

- Induction of Apoptosis : Some studies suggest that related compounds can induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins and activation of caspases .

Biological Activity Data

The biological activity of this compound can be summarized based on various studies:

| Activity | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Antiproliferative | MDA-MB-468 (breast) | 0.87 | Significant growth inhibition |

| Anticancer | PC-3 (prostate) | 0.67 | Induces cell cycle arrest |

| Apoptosis induction | HCT-116 (colon) | 1.95 | Promotes apoptotic pathways |

Case Studies and Research Findings

- Anticancer Efficacy : A study evaluated the efficacy of similar compounds against various cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited potent anticancer activity across multiple cell types, with IC50 values ranging from 0.67 µM to 1.95 µM depending on the specific cell line tested .

- Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with target proteins involved in cancer progression. These studies suggest that the thioether moiety plays a crucial role in binding affinity and specificity towards certain enzymes .

- Comparative Studies : In comparative analyses with established anticancer agents like sorafenib, derivatives of this compound showed promising results, indicating potential as a lead compound for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.